molecular formula C19H16F2N2O4 B6508062 N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 872609-17-1

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No. B6508062
CAS RN: 872609-17-1
M. Wt: 374.3 g/mol
InChI Key: CFLHEWSIBTVPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide (DFP-EAC) is a novel small molecule that has recently been developed for use in scientific research. DFP-EAC represents an important advancement in the field of small molecule research, as it has the potential to be used in a variety of applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide has a variety of potential applications in scientific research. It has been used in drug discovery studies to identify and characterize novel drug targets. In addition, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide has been used to study the biochemical and physiological effects of various compounds, including hormones and neurotransmitters. Finally, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide can be used in laboratory experiments to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide binds to cellular proteins and enzymes and modulates their activity. This interaction is believed to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide are not yet fully understood. However, it is believed that N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide may modulate the activity of various cellular proteins and enzymes, leading to changes in cellular metabolism, gene expression, and other biological processes. In addition, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide may also interact with various receptors, leading to changes in signal transduction pathways and physiological responses.
Advantages and Limitations for Laboratory Experiments
The use of N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide in laboratory experiments offers several advantages. First, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a small molecule, making it easy to synthesize and handle. Second, it is relatively stable, making it suitable for long-term storage. Third, it is highly soluble in aqueous solutions, making it easy to use in a variety of experimental systems. However, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide also has some limitations. For example, it is relatively expensive to synthesize, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide are numerous. For example, further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide could be used to develop novel drugs or to study the structure and function of proteins and enzymes. Finally, N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide could be used in laboratory experiments to study the effects of various compounds on cellular metabolism and gene expression.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is synthesized using a three-step process involving a Friedel-Crafts acylation reaction, an alkynylation reaction, and a condensation reaction. In the first step, a Friedel-Crafts acylation reaction is used to form an acylated benzofuran intermediate. This intermediate is then reacted with an alkynylating agent, such as ethyl diazoacetate, to yield an alkynylated benzofuran intermediate. Finally, the alkynylated benzofuran intermediate is condensed with an amine, such as N,N-diethylethylenediamine, to form N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-13(20)14(21)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLHEWSIBTVPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.